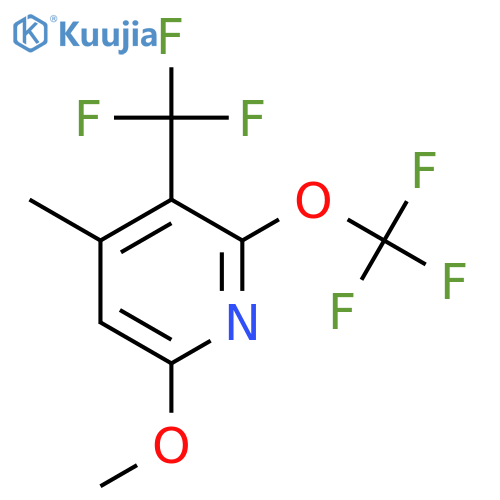

Cas no 1805119-27-0 (6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

1805119-27-0 structure

商品名:6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

CAS番号:1805119-27-0

MF:C9H7F6NO2

メガワット:275.147803544998

CID:4838265

6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

-

- インチ: 1S/C9H7F6NO2/c1-4-3-5(17-2)16-7(18-9(13,14)15)6(4)8(10,11)12/h3H,1-2H3

- InChIKey: PAYYMRWLKBROBN-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC(=CC=1C)OC)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 279

- トポロジー分子極性表面積: 31.4

- 疎水性パラメータ計算基準値(XlogP): 3.9

6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029088152-1g |

6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |

1805119-27-0 | 97% | 1g |

$1,564.50 | 2022-04-01 |

6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1805119-27-0 (6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量